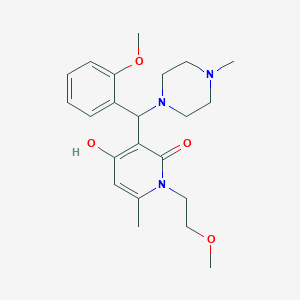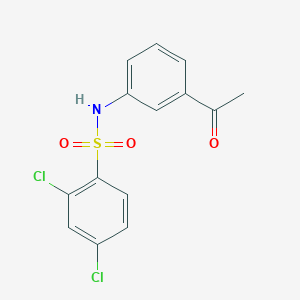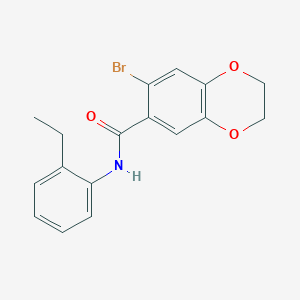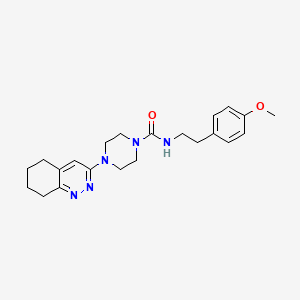
3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of new drugs and as a tool for studying the biochemical and physiological effects of certain compounds.
Mecanismo De Acción
The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole are diverse and depend on the specific compound it is used to synthesize. Some of the effects that have been observed include anti-inflammatory, anti-cancer, and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole in lab experiments is its versatility. This compound can be used to synthesize a wide range of pharmaceutical compounds, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its toxicity. It can be harmful to human health if not handled properly, and caution must be exercised when working with it.
Direcciones Futuras
The potential applications of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole in scientific research are vast. Some of the future directions for research include:
1. Developing new drugs for the treatment of various diseases, including cancer, inflammation, and viral infections.
2. Studying the mechanism of action of this compound and identifying new targets for drug development.
3. Investigating the potential use of this compound in the development of novel diagnostic tools for disease detection.
4. Exploring the use of this compound in the development of new materials for industrial applications.
Conclusion:
In conclusion, 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a valuable tool in scientific research due to its potential applications in drug discovery and development. Its versatility and diverse biochemical and physiological effects make it a promising compound for future research. However, caution must be exercised when working with this compound due to its toxicity.
Métodos De Síntesis
The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 4-chloro-1-propyl-1H-pyrazole with sec-butyloxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at a specific temperature and pressure.
Aplicaciones Científicas De Investigación
3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole has several potential applications in scientific research. One of the most significant applications of this compound is in the synthesis of new drugs. It is widely used as a building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory, anti-cancer, and anti-viral drugs.
Propiedades
IUPAC Name |
3-(butan-2-yloxymethyl)-4-chloro-1-propylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-4-6-14-7-10(12)11(13-14)8-15-9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHGFSNSDRPKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC(C)CC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)

![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)
![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)
![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)


![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)

![(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2388022.png)
![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
![[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2388024.png)
![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)
